molecular formula C9H6FNO3S2 B13550381 2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate

2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate

Cat. No.: B13550381
M. Wt: 259.3 g/mol
InChI Key: OYVRZMHSTOJQBQ-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate typically involves the reaction of a thiazole derivative with a phenyl sulfurofluoridate precursor. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester, a thiourea, and an aldehyde under acidic conditions. The reaction is often carried out in an aqueous medium and can be facilitated by microwave irradiation to improve yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug design and discovery.

    Industry: It is used in the development of agrochemicals, dyes, and photographic sensitizers.

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

Uniqueness

2-(1,3-Thiazol-2-yl)phenyl sulfurofluoridate is unique due to its specific combination of a thiazole ring with a phenyl sulfurofluoridate group, which imparts distinct chemical and biological properties. This combination allows for a diverse range of applications and reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C9H6FNO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

2-(2-fluorosulfonyloxyphenyl)-1,3-thiazole

InChI

InChI=1S/C9H6FNO3S2/c10-16(12,13)14-8-4-2-1-3-7(8)9-11-5-6-15-9/h1-6H

InChI Key

OYVRZMHSTOJQBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CS2)OS(=O)(=O)F

Origin of Product

United States

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